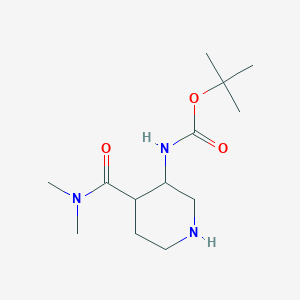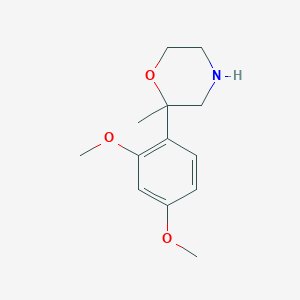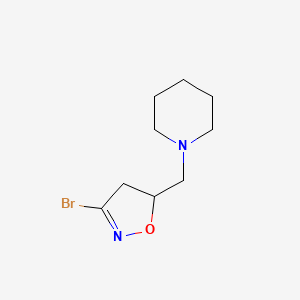
tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C13H26N2O3 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the following steps:
Starting Materials: tert-Butyl carbamate and 4-(dimethylcarbamoyl)piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The tert-butyl carbamate is added to the piperidine derivative under an inert atmosphere, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various piperidine derivatives.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler derivative used in similar applications.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another piperidine derivative with different substituents.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: A related compound with a different piperidine substitution pattern.
Uniqueness: tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H25N3O3 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(dimethylcarbamoyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-8-14-7-6-9(10)11(17)16(4)5/h9-10,14H,6-8H2,1-5H3,(H,15,18) |
Clave InChI |
SVPZAFDSPURKHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCCC1C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)
![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)

![4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)




![4-(Difluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B11785447.png)
![2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11785448.png)


